

An In-Depth Technical Guide to (3S)-1-Methyl-3-piperidinemethanol

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Compound of Interest

Compound Name: 3-Piperidinemethanol, 1-methyl-,
(3S)-

Cat. No.: B2959969

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-1-Methyl-3-piperidinemethanol, a chiral piperidine derivative, is a valuable building block in medicinal chemistry and pharmaceutical development. Its stereodefined structure offers a scaffold for the synthesis of complex, enantiomerically pure molecules with specific biological activities. This guide provides a comprehensive overview of (3S)-1-methyl-3-piperidinemethanol, including its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, analytical characterization methods, and its applications in drug discovery. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine motif is a ubiquitous scaffold in a multitude of pharmaceutical agents and natural products.^[1] The introduction of a chiral center onto this saturated heterocyclic ring system dramatically expands its chemical space and allows for precise three-dimensional interactions with biological targets. The stereochemistry of a molecule is paramount in drug development,

as different enantiomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[1]

(3S)-1-methyl-3-piperidinemethanol, with its defined stereocenter at the C3 position, serves as a critical chiral intermediate. Its utility lies in its bifunctional nature, possessing a nucleophilic tertiary amine and a primary alcohol that can be readily functionalized. This allows for its incorporation into larger, more complex molecules, influencing properties such as solubility, basicity, and receptor binding affinity.[2] This guide will delve into the essential technical aspects of this compound, providing a robust resource for its synthesis and application.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in a laboratory setting.

Identifier	Value	Reference
Chemical Name	(3S)-1-methyl-3-piperidinemethanol	[3]
Synonyms	[(3S)-1-methylpiperidin-3-yl]methanol, (S)-1-Methyl-3-(hydroxymethyl)piperidine	[3]
CAS Number	205194-35-0	[3]
Molecular Formula	C ₇ H ₁₅ NO	[3]
Molecular Weight	129.20 g/mol	[3]
Appearance	Colorless to light yellow liquid (for the racemic mixture)	[4]

Table 1: Physicochemical Properties of 1-Methyl-3-piperidinemethanol (Racemic)

Property	Value	Reference
Boiling Point	114 °C @ 20 mmHg	[4]
Density	0.98 g/mL	[4]
Refractive Index (n _{20D})	1.48	[4]

Note: The physicochemical data presented is primarily for the racemic mixture (CAS 7583-53-1), as specific data for the (3S)-enantiomer is not extensively published. The values are expected to be very similar for the enantiomerically pure compound.

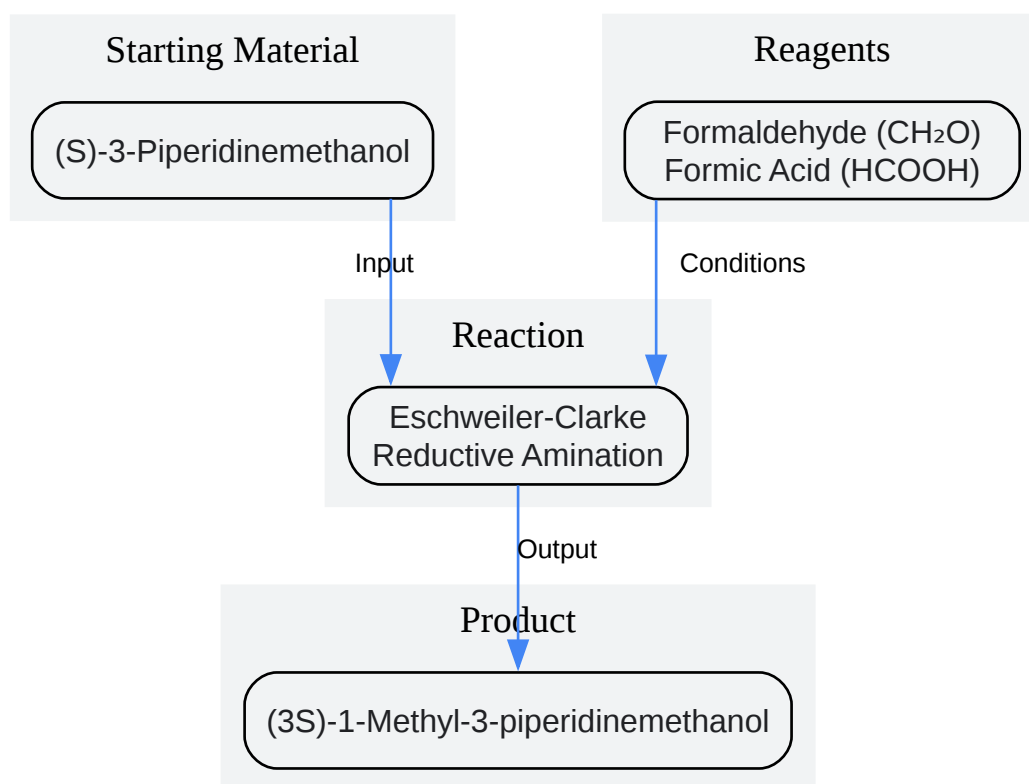
Synthesis of (3S)-1-Methyl-3-piperidinemethanol: A Strategic Approach

The enantioselective synthesis of (3S)-1-methyl-3-piperidinemethanol can be efficiently achieved from a commercially available chiral starting material, (S)-3-piperidinemethanol. This strategy ensures the retention of the desired stereochemistry throughout the synthetic sequence. The proposed synthesis involves a single, high-yielding step: a reductive amination known as the Eschweiler-Clarke reaction.

Synthetic Rationale and Causality

The Eschweiler-Clarke reaction is a well-established and reliable method for the N-methylation of primary and secondary amines.[5][6] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[5] This one-pot procedure is advantageous as it avoids the use of alkyl halides, which can lead to the formation of quaternary ammonium salts as byproducts.[6][7] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid. The liberation of carbon dioxide drives the reaction to completion, making it essentially irreversible.[5] Crucially, the Eschweiler-Clarke reaction is known to proceed without racemization of adjacent chiral centers, making it an ideal choice for this synthesis.[5]

Synthetic Workflow Diagram



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Caption: Synthetic workflow for the preparation of (3S)-1-methyl-3-piperidinemethanol.

Detailed Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol is a robust procedure based on the principles of the Eschweiler-Clarke reaction, adapted for the specific substrate.

Materials:

- (S)-3-Piperidinemethanol (1.0 eq)
- Formic Acid (≥95%, 2.5 eq)
- Formaldehyde (37 wt. % in H₂O, 2.5 eq)
- Sodium hydroxide (NaOH) pellets

- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (S)-3-piperidinemethanol.
- **Reagent Addition:** With stirring, add formic acid to the flask, followed by the slow addition of formaldehyde solution. The addition may be exothermic.
- **Heating:** Heat the reaction mixture to 100 °C and maintain at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Carefully basify the mixture to a pH > 12 by the slow addition of solid NaOH pellets. This step should be performed in an ice bath to manage the exothermic reaction.
 - Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
 - Combine the organic extracts and dry over anhydrous magnesium sulfate.
- **Purification:**
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - The crude (3S)-1-methyl-3-piperidinemethanol can be purified by vacuum distillation to afford a colorless to light yellow liquid.

Self-Validation: The success of the synthesis is validated by the complete consumption of the starting material as observed by TLC and the isolation of a product with the expected physical

properties. Further confirmation is achieved through the analytical techniques described in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (3S)-1-methyl-3-piperidinemethanol.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.2-2.4 ppm), the hydroxymethyl group (a doublet of doublets or multiplet around 3.4-3.6 ppm), and the piperidine ring protons (a series of multiplets between 1.2 and 3.0 ppm).
 - ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbon, the hydroxymethyl carbon, and the five carbons of the piperidine ring.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around $2800\text{-}3000\text{ cm}^{-1}$, and C-N and C-O stretching bands will appear in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 129.20$).

Chiral Purity Assessment

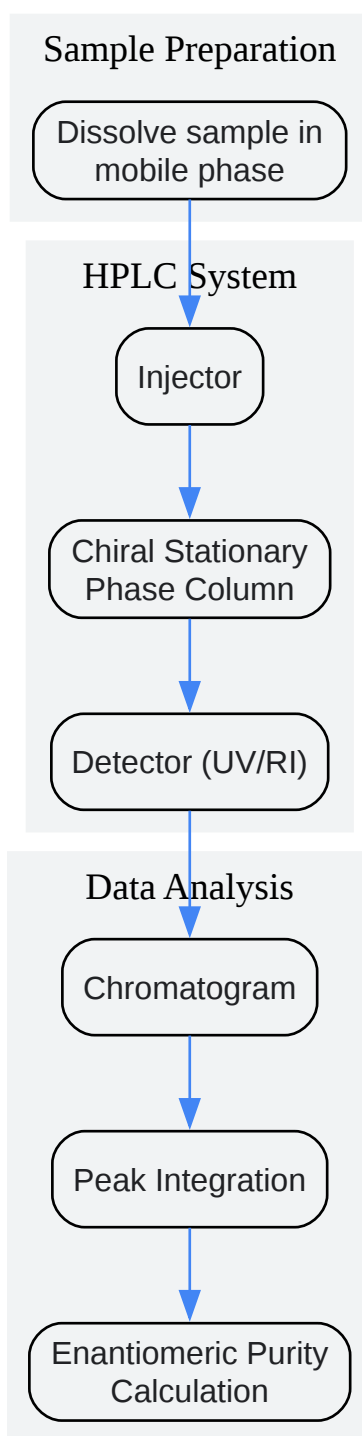
Confirmation of the enantiomeric purity is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Analysis

- Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose, is often effective for separating chiral amines

and alcohols.[8]

- **Mobile Phase:** A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. A small amount of a basic additive, such as diethylamine (DEA), is often included to improve peak shape and resolution for basic analytes.[9]
- **Sample Preparation:** Prepare a dilute solution of the synthesized (3S)-1-methyl-3-piperidinemethanol in the mobile phase.
- **Analysis:** Inject the sample onto the chiral HPLC system and monitor the elution profile using a suitable detector (e.g., UV, if derivatized, or a refractive index detector). The enantiomeric purity is determined by comparing the peak area of the desired (S)-enantiomer to that of any detected (R)-enantiomer.



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Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Applications in Drug Development

Chiral piperidine scaffolds are integral to the design of a wide range of therapeutic agents.[1][2] The specific stereochemistry of these scaffolds can lead to enhanced biological activity, improved selectivity for the target receptor, and a better pharmacokinetic profile.[2] (3S)-1-methyl-3-piperidinemethanol serves as a key building block in the synthesis of compounds targeting various disease areas, including:

- Neuroscience: As an intermediate in the synthesis of analgesics and compounds targeting neurotransmitter systems.[4]
- Inflammatory Diseases: In the development of anti-inflammatory drugs.[4]
- Oncology: Chiral piperidines are found in numerous kinase inhibitors and other anti-cancer agents.

The ability to introduce the (3S)-1-methyl-3-piperidinemethanol moiety into a drug candidate allows medicinal chemists to fine-tune its properties to optimize efficacy and safety.

Conclusion

(3S)-1-methyl-3-piperidinemethanol is a fundamentally important chiral building block for the pharmaceutical industry. This guide has provided a comprehensive technical overview, from its basic properties to a detailed, scientifically-grounded synthetic protocol and methods for its analytical characterization. By understanding the causality behind the experimental choices and employing robust analytical techniques, researchers can confidently synthesize and utilize this valuable compound in their drug discovery and development endeavors.

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